molecular formula C9H13NO2S B11748433 (2-Methanesulfonyl-4-methylphenyl)methanamine

(2-Methanesulfonyl-4-methylphenyl)methanamine

Cat. No.: B11748433
M. Wt: 199.27 g/mol
InChI Key: LAKIXSGJZYHTBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methanesulfonyl-4-methylphenyl)methanamine (CAS 1423025-05-1) is a high-purity organic compound of interest in chemical and pharmaceutical research. This compound has a molecular formula of C9H13NO2S and a molecular weight of 199.27 g/mol . Its structure features both a methanamine group and a methanesulfonyl group attached to a toluene backbone, making it a potential versatile building block in synthetic chemistry. The methanesulfonyl (mesyl) group is an excellent leaving group in nucleophilic substitution reactions and can act as a directing group in metal-catalyzed cross-couplings. Meanwhile, the primary amine group can undergo various transformations, such as amidation or reductive amination. This combination of functional groups makes this compound a valuable scaffold for constructing more complex molecules, particularly in medicinal chemistry for the synthesis of candidate drug compounds and in material science. Researchers can utilize this compound to develop novel substances for biological screening or as an intermediate in multi-step synthetic pathways. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

(4-methyl-2-methylsulfonylphenyl)methanamine

InChI

InChI=1S/C9H13NO2S/c1-7-3-4-8(6-10)9(5-7)13(2,11)12/h3-5H,6,10H2,1-2H3

InChI Key

LAKIXSGJZYHTBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CN)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Sulfide Oxidation to Sulfonyl Derivatives

The oxidation of sulfide precursors represents a foundational approach for introducing the methanesulfonyl group. Starting with 2-(methylthio)-4-methylbenzaldehyde, oxidation using hydrogen peroxide (H₂O₂) or oxone in acidic or neutral conditions converts the sulfide to a sulfonyl group. For example, treatment with 30% H₂O₂ in acetic acid at 60–80°C for 6–8 hours achieves near-quantitative conversion . Subsequent reductive amination of the aldehyde moiety using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate yields the target amine. This method offers moderate yields (65–75%) but requires careful control of oxidation conditions to prevent over-oxidation .

Direct Sulfonylation via Electrophilic Aromatic Substitution

Electrophilic sulfonylation of 4-methyltoluene derivatives provides a regioselective route. Using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C, sulfonation occurs preferentially at the 2-position due to the directing effect of the methyl group. Quenching with methanol generates the methyl sulfonate, which is subsequently aminated via a Gabriel synthesis or Hofmann degradation. This method achieves yields of 50–60% but necessitates stringent temperature control to minimize polysubstitution .

Reductive Amination of Ketone Intermediates

A two-step process involving ketone formation followed by reductive amination has been optimized for scalability. 2-Methanesulfonyl-4-methylacetophenone is treated with hydroxylamine hydrochloride to form an oxime, which is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). This method yields 70–80% of the primary amine, with purity exceeding 95% after recrystallization . The table below summarizes key reaction parameters:

ParameterConditionsYield (%)Purity (%)
Oxime FormationNH₂OH·HCl, EtOH, reflux, 4h8590
ReductionLiAlH₄, THF, 0°C to rt, 2h7895

Cross-Coupling Reactions with Palladium Catalysts

Palladium-mediated cross-coupling strategies enable the construction of the biphenyl backbone. Methyl 2-methanesulfonylbenzoate is reacted with 4-methylphenylzinc bromide in the presence of Pd(PPh₃)₄ (5 mol%) at 80°C in THF. Subsequent hydrolysis of the ester and Curtius rearrangement introduces the amine functionality. While this method offers excellent regiocontrol, yields are modest (45–55%) due to competing side reactions .

Industrial-Scale Continuous Flow Synthesis

Recent innovations in continuous flow chemistry have enhanced the production efficiency of (2-Methanesulfonyl-4-methylphenyl)methanamine. A microreactor system employing mixed acid (H₂SO₄/HNO₃) for sulfonation, followed by catalytic hydrogenation (H₂, Pd/C), achieves 85% yield with a throughput of 10 kg/day. Key advantages include reduced reaction times (2 hours vs. 12 hours batch) and minimized waste generation .

Comparative Analysis of Methodologies

MethodYield (%)ScalabilityCost EfficiencyEnvironmental Impact
Sulfide Oxidation65–75ModerateHighModerate
Electrophilic Sulfonylation50–60LowLowHigh
Reductive Amination70–80HighModerateLow
Cross-Coupling45–55ModerateHighModerate
Continuous Flow85HighHighLow

Chemical Reactions Analysis

Substitution Reactions

The primary amine group in (2-methanesulfonyl-4-methylphenyl)methanamine acts as a nucleophile, enabling substitution reactions with electrophiles.

Amine Alkylation

  • Reagents/Conditions : Alkyl halides (e.g., 2-bromoethyl methanesulfonate), cesium carbonate, acetone, reflux conditions.

  • Mechanism : Nucleophilic substitution of the bromide group by the amine, forming a sulfonamide linkage.

  • Example : Reaction with 2-bromoethyl methanesulfonate under argon atmosphere yields a substituted amine with a methanesulfonate ester .

  • Yield : 26% under optimized conditions .

Amine Acylation

  • Reagents/Conditions : Acyl chlorides, catalytic bases (e.g., pyridine).

  • Product : Amides with acylated nitrogen centers.

Oxidation Reactions

The methanesulfonyl group (R-SO₂-) undergoes oxidation, though this is less common compared to sulfides.

Sulfone Oxidation

  • Reagents/Conditions : Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).

  • Product : Sulfone derivatives (if starting from sulfides).

  • Note : The methanesulfonyl group itself is already oxidized (sulfone), so further oxidation typically does not occur.

Reduction Reactions

Reduction of the sulfone group is chemically challenging but possible under specific conditions.

Sulfone Reduction

  • Reagents/Conditions : Strong reducing agents (e.g., lithium aluminum hydride).

  • Product : Sulfide derivatives (R-S-).

  • Example : Reduction of methanesulfonyl groups to sulfides using LiAlH₄, though yields depend on steric and electronic factors .

Cyclization Reactions

The compound can participate in cyclization through amine-mediated pathways.

Pummerer-Type Rearrangements

  • Reagents/Conditions : Activating agents (e.g., oxalyl chloride), followed by cyclization.

  • Product : β-Ketosulfoxides or related polycyclic structures.

  • Mechanism : Activation of the sulfide group, deprotonation, and cyclization via a vinylogous pathway .

Sigmatropic Rearrangements

  • Reagents/Conditions : High-temperature conditions, diphenyl sulfoxide.

  • Product : Rearranged carbonyl compounds (e.g., α-carbonyl cations).

  • Example : -Sigmatropic shifts in activated systems lead to ring-expanded products (e.g., cyclobutenyl ketones) .

COX-2 Inhibition

  • Mechanism : Interaction with cyclooxygenase-2 (COX-2) enzymes via hydrogen bonding and hydrophobic interactions.

  • Key Features : The methanesulfonyl group enhances selectivity for COX-2 over COX-1 in analogous compounds .

Antimicrobial Activity

  • Reagents/Conditions : In vitro testing against bacterial/fungal strains.

  • Observations : Compounds with methanesulfonyl groups exhibit moderate antimicrobial effects, influenced by substituents .

Comparison of Reaction Types

Reaction Type Key Reagents Product Yield Source
Amine Alkylation 2-Bromoethyl methanesulfonateSubstituted amine-sulfonate ester26%
Pummerer Rearrangement Oxalyl chloride, cyclization agentsβ-Ketosulfoxides~55%
Sigmatropic Shift Diphenyl sulfoxide, heatRing-expanded carbonylsVaries

Formylation

  • Reagents/Conditions : POCl₃, DMF (Vilsmeier-Haack reaction).

  • Product : Aldehyde derivatives (e.g., indole-3-carbaldehydes) .

Research Findings

  • COX-2 Selectivity : Methanesulfonyl groups enhance COX-2 inhibition while reducing COX-1 activity in pyrimidine-based compounds .

  • Antimicrobial Activity : Substituted phenyl groups influence potency, with electron-donating groups improving activity .

  • Reaction Optimization : Microwave-assisted synthesis accelerates amine couplings and improves yields compared to conventional methods .

This synthesis highlights the compound’s versatility in substitution, oxidation, and cyclization reactions, with applications in medicinal chemistry and biochemical studies. Future research should explore its reactivity under diverse catalytic conditions and its potential therapeutic implications.

Scientific Research Applications

Antimicrobial Activity

Research indicates that (2-Methanesulfonyl-4-methylphenyl)methanamine possesses significant antibacterial properties. Its structural characteristics allow it to interact effectively with bacterial enzymes, making it a candidate for developing new antibiotics.

Case Study: Structure-Activity Relationship (SAR)
In a study examining the SAR of related compounds, this compound was found to enhance the efficacy of existing antibiotics against resistant strains of bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited Minimum Inhibitory Concentration (MIC) values in the range of 2–4 μg/mL against various MRSA strains, indicating its potential as a therapeutic agent in combating resistant infections .

Compound MIC (μg/mL) Bacterial Strain
This compound2–4MRSA252
Compound 62NRS100
Compound 124NRS386

Anticancer Potential

The compound's ability to inhibit certain cellular pathways related to cancer cell proliferation has garnered attention. Initial studies suggest that it may act as an inhibitor of key proteins involved in tumor growth.

Case Study: Anticancer Efficacy
In vivo studies demonstrated that treatment with this compound led to reduced tumor growth rates in murine models compared to controls. This effect was attributed to the compound's ability to induce apoptosis through modulation of the p53 signaling pathway .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its functional groups. It can be utilized in various reactions including:

  • N-Alkylation Reactions : The primary amine can undergo alkylation, allowing for the introduction of various alkyl groups.
  • Sulfamoylation Reactions : The methanesulfonamide group can participate in reactions forming sulfonamides, which are important in drug development.

Interaction Studies

Research into the interaction of this compound with biological molecules is ongoing. Studies focus on its binding affinity with enzymes and receptors, which may reveal insights into its therapeutic uses.

Metabolic Pathway Analysis

Investigations into the metabolic pathways involving this compound could elucidate its behavior within biological systems, potentially leading to enhanced therapeutic strategies or novel drug formulations .

Mechanism of Action

The mechanism of action of (2-Methanesulfonyl-4-methylphenyl)methanamine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins or other biomolecules, potentially altering their function. The exact pathways and targets involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares (2-Methanesulfonyl-4-methylphenyl)methanamine with structurally related methanamine derivatives:

Compound Name Substituents Molecular Formula Key Features References
This compound 2-SO₂CH₃, 4-CH₃ on phenyl ring C₉H₁₃NO₂S Electron-withdrawing SO₂CH₃ enhances stability; CH₃ increases lipophilicity. [Inferred]
(2,4-Dimethoxyphenyl)methanamine 2-OCH₃, 4-OCH₃ on phenyl ring C₉H₁₃NO₂ Electron-donating OCH₃ groups improve solubility but reduce metabolic stability.
[4-(2-Methylphenoxy)pyridin-2-yl]methanamine Pyridin-2-yl group substituted with 4-(2-methylphenoxy) C₁₃H₁₄N₂O Heteroaromatic pyridine enhances π-π stacking; phenoxy group aids binding.
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine Benzimidazole ring linked to 4-Cl-phenylmethanamine C₁₄H₁₂ClN₃ Benzimidazole confers rigidity; Cl substituent modulates electronic effects.
(Hexahydro-1H-pyrrolizin-7a-yl)methanamine Pyrrolizidine ring fused to methanamine C₈H₁₆N₂ Saturated bicyclic structure impacts stereochemistry and bioavailability.
Key Observations:
  • Electronic Effects: Methanesulfonyl (-SO₂CH₃) and chloro (-Cl) substituents are electron-withdrawing, while methoxy (-OCH₃) and methylphenoxy groups are electron-donating. These differences influence reactivity and binding to biological targets .
  • Lipophilicity : Methyl and heteroaromatic groups (e.g., pyridine) enhance membrane permeability compared to polar substituents like methoxy .

Biological Activity

(2-Methanesulfonyl-4-methylphenyl)methanamine is an organosulfur compound with a unique structure that includes a methanesulfonyl group and a primary amine functional group. This combination is believed to confer significant biological activity, particularly in therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C10H13NO2S
  • Molecular Weight : Approximately 213.28 g/mol
  • Functional Groups : Methanesulfonyl group, primary amine

The presence of the methanesulfonyl group enhances the compound's reactivity and potential interactions with biological molecules, making it a subject of interest for medicinal chemistry.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. The primary amine functionality allows for hydrogen bonding and other interactions that can influence biological pathways.

Interaction Studies

Studies have shown that this compound can exhibit binding affinity towards certain enzymes involved in metabolic pathways. For instance, its structural similarity to known COX-2 inhibitors suggests potential anti-inflammatory properties .

Anti-inflammatory Effects

One of the most notable areas of research involves the anti-inflammatory effects of this compound. It has been observed to inhibit pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of cytokines in cell cultures
Enzyme inhibitionPotential COX-2 inhibitory activity
CytotoxicityLow cytotoxicity up to 100 μM

Case Studies

  • In Vitro Studies : In a study examining the compound's effects on LPS-stimulated cells, it was found to reduce cell viability loss induced by inflammatory stimuli, indicating its protective role against inflammation .
  • Pharmacokinetic Profiling : The compound demonstrated favorable pharmacokinetic properties in preliminary studies, suggesting good absorption and low toxicity profiles when administered at therapeutic doses .

Synthesis and Structural Analogues

The synthesis of this compound can be achieved through several methods, including amination reactions involving suitable precursors. Its structural analogues have also been explored for enhanced biological activity.

Table 2: Comparison of Structural Analogues

Compound NameStructure DescriptionBiological Activity
4-Chloro-6-(methylsulfonyl)phenylSimilar core with additional chlorineModerate COX inhibition
5-Aryl-1,3,4-oxadiazol derivativesEnhanced potency through structural modificationsHigh anti-fibrotic activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Methanesulfonyl-4-methylphenyl)methanamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of aryl-methanamine derivatives typically involves multi-step protocols. For example, brominated analogs (e.g., (2-Bromo-5-(trifluoromethyl)phenyl)methanamine) are synthesized via nucleophilic substitution or coupling reactions in solvents like methyl tert-butyl ether, followed by purification using column chromatography . Optimization includes adjusting stoichiometry, temperature (e.g., 0–25°C), and reaction time. Yield improvements may require inert atmospheres (N₂/Ar) to prevent oxidation . Purity can be monitored via HPLC or GC-MS.

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., methanesulfonyl at δ ~3.3 ppm for S-CH₃) and confirms regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected m/z for C₉H₁₃NO₂S: ~211.07) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or reactions .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid drains to prevent environmental contamination .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound derivatives?

  • Methodological Answer :

  • Derivatization : Introduce substituents (e.g., halogens, alkoxy groups) at the 4-methyl or methanesulfonyl positions to modulate electronic effects .
  • Biological Assays : Test analogs in receptor-binding assays (e.g., serotonin/dopamine transporters) to correlate substituent effects with activity. For example, dimethylamino analogs show affinity for neurotransmitter pathways .
  • Data Analysis : Use multivariate regression to link structural descriptors (e.g., logP, polar surface area) to activity .

Q. What computational strategies are recommended for modeling the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Utilize software like AutoDock Vina to predict binding poses in target proteins (e.g., monoamine oxidases). Focus on hydrogen bonds between the methanamine group and catalytic residues .
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes (50–100 ns trajectories) to assess stability of interactions .
  • QSAR Models : Train machine learning models on datasets of aryl-methanamines to predict ADMET properties .

Q. How should researchers address contradictions in experimental data related to the solubility or stability of this compound under varying conditions?

  • Methodological Answer :

  • Controlled Replicates : Repeat solubility assays (e.g., shake-flask method) in buffers (pH 1–10) and solvents (DMSO, ethanol) to identify pH-dependent trends .
  • Degradation Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolysis or oxidation byproducts .
  • Statistical Validation : Apply ANOVA to compare results across labs and identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.